(5E)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5E)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule characterized by its unique structure, which includes bromine, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the Ullmann-type reactions of aryl halides using copper catalysts, followed by Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems . These reactions are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of high-throughput screening for catalyst optimization are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(5E)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- Ethyl acetoacetate .
Uniqueness
(5E)-5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H23BrN2O6 |
---|---|
Molecular Weight |
551.4 g/mol |
IUPAC Name |
(5E)-5-[[5-bromo-2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H23BrN2O6/c1-17-3-8-22(9-4-17)35-13-14-36-24-12-5-19(28)15-18(24)16-23-25(31)29-27(33)30(26(23)32)20-6-10-21(34-2)11-7-20/h3-12,15-16H,13-14H2,1-2H3,(H,29,31,33)/b23-16+ |
InChI Key |
GGBSTLKBWZLSTJ-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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